Bay-876

Catalog No.
S520545
CAS No.
1799753-84-6
M.F
C24H16F4N6O2
M. Wt
496.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bay-876

CAS Number

1799753-84-6

Product Name

Bay-876

IUPAC Name

4-N-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide

Molecular Formula

C24H16F4N6O2

Molecular Weight

496.4 g/mol

InChI

InChI=1S/C24H16F4N6O2/c1-12-20(21(24(26,27)28)33-34(12)11-14-4-2-13(10-29)3-5-14)32-23(36)17-9-19(22(30)35)31-18-8-15(25)6-7-16(17)18/h2-9H,11H2,1H3,(H2,30,35)(H,32,36)

InChI Key

BKLJDIJJOOQUFG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

BAY-876; BAY 876; BAY876.

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C#N)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N

The exact mass of the compound N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide is 496.1271 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BAY-876 (CAS 1799753-84-6) is a synthetic quinoline-carboxamide derivative and the first highly selective, orally bioavailable inhibitor of Glucose Transporter 1 (GLUT1). In metabolic and oncology research, it serves as a critical chemical probe for isolating GLUT1-dependent glycolysis from other metabolic pathways [1]. Unlike early-generation glucose transport inhibitors, BAY-876 is engineered for single-digit nanomolar potency and high metabolic stability, making it a foundational compound for both in vitro cellular assays and in vivo pharmacokinetic modeling where precise glycolytic blockade is required [2].

Substituting BAY-876 with older or generic GLUT inhibitors, such as WZB117, STF-31, or Phloretin, systematically compromises experimental integrity due to severe off-target liabilities and poor isoform selectivity [1]. WZB117 acts as a broad-spectrum inhibitor, confounding data in tissues expressing multiple GLUT isoforms, while STF-31 has been definitively shown to inhibit NAMPT, inadvertently disrupting NAD+ salvage pathways alongside glucose transport [2]. Furthermore, these older analogs typically require micromolar dosing and suffer from poor oral bioavailability, rendering them unsuitable for robust in vivo efficacy studies[3]. Procurement of BAY-876 is therefore mandatory for researchers requiring unconfounded, GLUT1-specific metabolic isolation without the cytotoxic artifacts of pan-GLUT or NAMPT inhibition.

Isoform Selectivity: Eliminating Pan-GLUT Confounding

BAY-876 achieves an IC50 of 2 nM for GLUT1, demonstrating a selectivity factor of >100 against other class I transporters. Specifically, it exhibits IC50 values of 10.8 µM for GLUT2, 1.67 µM for GLUT3, and 0.29 µM for GLUT4 [1]. In contrast, the common comparator WZB117 inhibits multiple GLUT isoforms in the low micromolar range with poor selectivity [2]. This extreme selectivity ensures that observed metabolic shifts are exclusively driven by GLUT1 blockade.

Evidence DimensionIsoform selectivity factor
Target Compound DataIC50 = 2 nM (GLUT1); >130-fold selectivity over GLUT2/3/4
Comparator Or BaselineWZB117 (Pan-GLUT inhibition at ~0.5 - 10 µM)
Quantified Difference>130-fold selectivity vs. non-selective pan-GLUT binding
ConditionsIn vitro competitive binding and glucose uptake assays

Procuring BAY-876 prevents confounding data in complex tissues co-expressing GLUT2, 3, or 4, ensuring pure GLUT1-dependent metabolic isolation.

Off-Target NAMPT Liability Avoidance

While STF-31 is frequently procured as a GLUT1 inhibitor, it has been definitively characterized as a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), disrupting NAD+ salvage pathways [1]. BAY-876 is structurally distinct and highly specific to GLUT1, with no reported NAMPT inhibition [2]. This structural divergence prevents the severe metabolic confounding associated with STF-31.

Evidence DimensionTarget specificity (Glucose transport vs. NAD+ synthesis)
Target Compound DataHighly specific to GLUT1; no NAMPT liability
Comparator Or BaselineSTF-31 (Potent NAMPT inhibitor)
Quantified DifferenceComplete elimination of NAD+ pathway disruption
ConditionsCellular metabolic profiling and target engagement assays

Buyers investigating pure glycolytic flux must procure BAY-876 to avoid the severe metabolic artifacts caused by STF-31's disruption of NAD+ salvage.

In Vivo Pharmacokinetics and Oral Bioavailability

BAY-876 was explicitly optimized for in vivo processability, achieving an oral bioavailability (F%) of 85% in rats and 79% in dogs, alongside a long terminal half-life of 22 hours in dogs [1]. Older inhibitors like Phloretin or WZB117 suffer from poor aqueous solubility, rapid clearance, and low oral bioavailability, often necessitating non-ideal administration routes such as intraperitoneal injection at high doses [2].

Evidence DimensionOral bioavailability (F%) and half-life
Target Compound Data85% oral bioavailability; terminal half-life up to 22 h
Comparator Or BaselineFirst-generation inhibitors (Poor solubility, rapid clearance)
Quantified DifferenceEnables reliable oral dosing with sustained systemic exposure
ConditionsIn vivo pharmacokinetic modeling in rat and dog models

Enables reliable, once-daily oral dosing in xenograft models, drastically improving experimental reproducibility and animal welfare compared to older agents.

Absolute Potency in Cellular Assays

In cellular glucose uptake assays (e.g., HeLa-MaTu cells), BAY-876 demonstrates an IC50 of 3.2 nM [1]. The closest in-class substitute, WZB117, typically requires concentrations of ~10 µM (10,000 nM) to achieve comparable inhibition of cancer cell proliferation [2]. This represents a >3,000-fold increase in potency for BAY-876.

Evidence DimensionIn vitro IC50 for glucose uptake/proliferation
Target Compound DataIC50 = 3.2 nM
Comparator Or BaselineWZB117 (IC50 = ~10,000 nM)
Quantified Difference>3,000-fold higher potency
ConditionsIn vitro cellular glucose uptake and proliferation assays

The single-digit nanomolar potency of BAY-876 virtually eliminates the non-specific chemical toxicity and solvent (DMSO) artifacts associated with micromolar dosing.

In Vivo Oncology Efficacy Models

Due to its 85% oral bioavailability and favorable half-life, BAY-876 is the standard choice for oral administration in patient-derived xenograft (PDX) and cell-line xenograft models of GLUT1-overexpressing cancers, outperforming older agents that require high-dose injections [1].

Isoform-Specific Metabolic Flux Analysis

In stable isotope tracing and Seahorse XF assays, BAY-876 is critical for isolating GLUT1-dependent glycolysis from GLUT2/3/4-mediated transport in mixed-cell populations, a precision impossible with pan-GLUT inhibitors like WZB117 [2].

Tumor Microenvironment (TME) and Hypoxia Studies

BAY-876 is highly suited for investigating HIF-1α-driven metabolic adaptations. It allows researchers to precisely block the hypoxia-induced upregulation of GLUT1 without disrupting other hypoxia-response pathways or NAD+ metabolism [1].

Immunometabolism and T-Cell Activation Profiling

Activated T-cells rapidly upregulate GLUT1. BAY-876 is used to precisely map this metabolic reprogramming without the NAMPT-inhibitory off-target effects of STF-31, ensuring accurate immunometabolic profiling [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

496.12708642 Da

Monoisotopic Mass

496.12708642 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Siebeneicher H, Cleve A, Rehwinkel H, Neuhaus R, Heisler I, Müller T, Bauser

Explore Compound Types